2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone
CAS No.:
Cat. No.: VC13452193
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 2-amino-1-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3 |
| Standard InChI Key | KDGSTDXFAATHGU-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)C1CCCN(C1)C(=O)CN |
| Canonical SMILES | CC(C)N(C)C1CCCN(C1)C(=O)CN |
Introduction
2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The compound's molecular formula is reported as C11H23N3O, although there seems to be a discrepancy in the literature, with another source suggesting C12H20N2O. This compound is of interest due to its potential applications in drug development, particularly in modulating biological targets such as receptors or enzymes.
Synthesis
The synthesis of 2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone involves multiple steps, typically requiring controlled conditions such as specific temperatures, solvents, and catalysts to optimize yield and purity. Common solvents include dichloromethane or ethanol, with triethylamine often used as a catalyst for reactions involving amines.
Chemical Reactions and Mechanism of Action
This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The mechanism of action likely involves interaction with biological targets, potentially modulating neurotransmitter systems or influencing enzyme activity, which could affect physiological processes like mood regulation or pain response.
Potential Applications
2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone has potential applications in drug development, particularly in treating diseases related to neurological functions. Continued research may uncover novel uses in pharmaceuticals or chemical industries.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of this compound. These methods provide crucial information about the molecular environment and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume